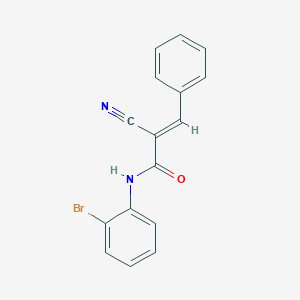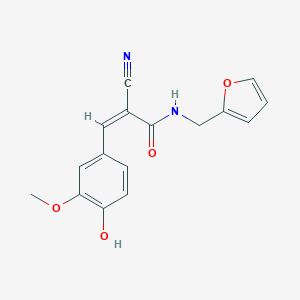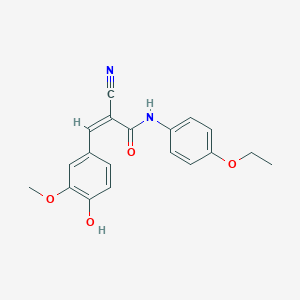![molecular formula C21H21NO4 B255323 (4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HPM-2 and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of HPM-2 is not fully understood. However, it has been suggested that HPM-2 inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. HPM-2 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
HPM-2 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. HPM-2 has also been found to induce apoptosis in cancer cells. In addition, HPM-2 has been found to have antioxidant properties and may help protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using HPM-2 in lab experiments include its potential anticancer and anti-inflammatory properties. HPM-2 has also been found to have low toxicity, which makes it a promising candidate for further research. However, the limitations of using HPM-2 in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions for the study of HPM-2. Further research is needed to determine the mechanism of action of HPM-2 and its potential use in the treatment of cancer and inflammatory diseases. In addition, studies are needed to determine the efficacy and safety of HPM-2 in animal models and clinical trials. The development of HPM-2 analogs with improved efficacy and safety may also be a promising direction for future research.
合成法
The synthesis of HPM-2 involves the reaction of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of pyrrolidine and piperidine. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain HPM-2. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
HPM-2 has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines. HPM-2 has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC名 |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-15(11-9-14)18-17(19(23)16-6-4-3-5-7-16)20(24)21(25)22(18)12-13-26-2/h3-11,18,23H,12-13H2,1-2H3/b19-17+ |
InChIキー |
ROFUTBRDEBSCFQ-HTXNQAPBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCOC |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOC |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)


![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)


